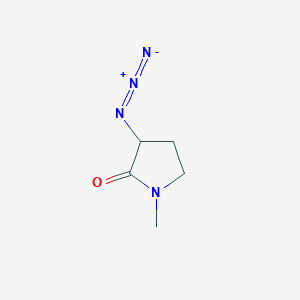
2-(3-aminoazetidin-1-yl)-N,N-dipropylacetamide
Descripción general
Descripción
2-(3-aminoazetidin-1-yl)-N,N-dipropylacetamide, or 2-AADPA, is a novel small molecule that has been used in a wide range of scientific research applications. It has been used to study the biochemical and physiological effects of a variety of compounds and substances, as well as to investigate the mechanism of action of various drugs. In addition, 2-AADPA has been used to explore the advantages and limitations of laboratory experiments in drug development.
Aplicaciones Científicas De Investigación
Novel Therapeutic Agents
Research has explored the therapeutic potential of compounds with the azetidin-1-yl motif in various domains:
- Obesity Management: Compounds activating the neuropeptide Y2 receptor have shown promise in reducing food intake and body weight while improving glucose metabolism in animal models, suggesting a potential role in obesity management and type II diabetes treatment (Ortiz et al., 2007).
- Pain and Inflammation: Derivatives of 3-aminoazetidin-2-one have been identified as potent inhibitors of N-Acylethanolamine Acid Amidase (NAAA), a target for developing anti-inflammatory and antinociceptive therapies (Fiasella et al., 2014).
Synthetic Chemistry and Drug Design
The structural uniqueness of the azetidine ring has made it a focal point in synthetic chemistry for the development of novel compounds:
- Antibacterial Agents: Efforts to synthesize monocyclic 3-amino-β-lactams outline the importance of the azetidine core in developing new antibacterial agents, especially in the face of increasing antibiotic resistance (Deketelaere et al., 2017).
- Medicinal Intermediates: Synthesis of azetidine-based intermediates, such as 1-(diphenylmethyl)-3-aminoazetidine, highlights the role of azetidine derivatives in the synthesis of complex medicinal compounds (Yang, 2009).
Neuropharmacology
Studies on compounds containing the azetidine or related structures have also contributed to understanding receptor modulation in the brain:
- Antidepressant and Analgesic Properties: Research into the modulation of pain and mood disorders through the neuropeptide Y Y2 receptor highlights the potential of azetidine derivatives in treating these conditions (Brothers et al., 2010).
Safety And Hazards
As with any chemical compound, azetidines can pose certain safety and health hazards. They may cause skin and eye irritation, and prolonged exposure may lead to more serious health effects2. Always refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information2.
Direcciones Futuras
The field of azetidine chemistry is continually evolving, with new synthetic methods and applications being developed. Future research may focus on the development of more efficient synthetic methods, the discovery of new biological activities, and the design of new drugs based on the azetidine scaffold1.
Please note that this information is general and may not apply specifically to “2-(3-aminoazetidin-1-yl)-N,N-dipropylacetamide”. For more detailed and specific information, further research or consultation with a chemical expert may be necessary.
Propiedades
IUPAC Name |
2-(3-aminoazetidin-1-yl)-N,N-dipropylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-3-5-14(6-4-2)11(15)9-13-7-10(12)8-13/h10H,3-9,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKXCQAXNNMSJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CN1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminoazetidin-1-yl)-N,N-dipropylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-{[(Oxolan-3-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B1487869.png)

![Ethyl 4-[(2-chloropyrimidin-4-yl)amino]butanoate](/img/structure/B1487871.png)






